An In-depth Technical Guide to the Chemical Properties of 6-Bromo-2-chloroquinoline-3-carbaldehyde
An In-depth Technical Guide to the Chemical Properties of 6-Bromo-2-chloroquinoline-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-2-chloroquinoline-3-carbaldehyde is a versatile heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique trifunctionalized quinoline scaffold, featuring a reactive aldehyde group, a displaceable chlorine atom, and a bromine substituent that allows for further structural modifications, makes it a valuable intermediate in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential biological applications of 6-Bromo-2-chloroquinoline-3-carbaldehyde, with a focus on its utility in drug discovery, particularly in the fields of oncology and anti-infective research.
Chemical and Physical Properties
6-Bromo-2-chloroquinoline-3-carbaldehyde is a solid at room temperature, typically appearing as a white to brown powder or crystalline solid.[1][2] It is air-sensitive and should be stored under an inert atmosphere in a cool, dark place.[2]
Table 1: Physicochemical Properties of 6-Bromo-2-chloroquinoline-3-carbaldehyde
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₅BrClNO | [3][4] |
| Molecular Weight | 270.51 g/mol | [3][4] |
| CAS Number | 73568-35-1 | [3][4] |
| Appearance | White to gray to brown powder to crystal | [1][2] |
| Melting Point | 188 °C | [1][2] |
| Purity | ≥ 98% (GC) | [1] |
| Solubility | Soluble in organic solvents like ethyl acetate. | [5] |
Table 2: Spectroscopic Data of 6-Bromo-2-chloroquinoline-3-carbaldehyde and Related Compounds
| Spectroscopic Technique | Data for 6-Substituted-2-chloroquinoline-3-carbaldehydes (General) | Reference(s) |
| IR (KBr, cm⁻¹) | 1690-1713 (C=O stretching of aldehyde), 1450-1600 (Aromatic C=C stretching), 2720-2878 (Aldehyde C-H stretching) | [5] |
| ¹H NMR (300 MHz, CDCl₃, δ ppm) | 10.57-10.61 (s, 1H, CHO), 8.68-8.79 (s, 1H, H-4), 7.21-8.32 (m, Ar-H) | [5] |
| ¹³C NMR | No specific data found for the bromo-derivative. Data for the parent compound, 2-chloroquinoline-3-carbaldehyde, can be used as a reference. | |
| Mass Spectrometry | No specific experimental data found. The presence of bromine and chlorine would lead to a characteristic isotopic pattern. |
Synthesis
The most common and efficient method for the synthesis of 6-Bromo-2-chloroquinoline-3-carbaldehyde is the Vilsmeier-Haack reaction.[5] This one-pot reaction involves the formylation and cyclization of an appropriate N-substituted acetanilide.
Experimental Protocol: Vilsmeier-Haack Synthesis
This protocol is adapted from the synthesis of a series of 6-substituted-2-chloroquinoline-3-carbaldehydes.[5]
Materials:
-
4-Bromoacetanilide
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Ethyl acetate (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.
-
To this mixture, add 4-bromoacetanilide portion-wise while maintaining the temperature below 10 °C.
-
After the addition is complete, heat the reaction mixture at 60-70 °C for several hours (the original protocol for a similar compound suggests 16 hours, but reaction time may vary and should be monitored by TLC).[5]
-
After the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid product, 6-Bromo-2-chloroquinoline-3-carbaldehyde, will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as ethyl acetate, to yield the final product.[5]
Chemical Reactivity
The reactivity of 6-Bromo-2-chloroquinoline-3-carbaldehyde is dictated by its three functional groups: the aldehyde, the 2-chloro substituent, and the 6-bromo substituent. The reactivity is analogous to that of the well-studied 2-chloroquinoline-3-carbaldehyde.[6]
Reactions of the Aldehyde Group
The aldehyde group is highly susceptible to nucleophilic attack and can undergo a variety of transformations:
-
Condensation Reactions: It readily reacts with primary amines, hydrazines, and other nucleophiles to form Schiff bases, hydrazones, and other condensation products.[6] These reactions are fundamental in building more complex molecular scaffolds.
-
Reduction: The aldehyde can be selectively reduced to the corresponding primary alcohol using mild reducing agents like sodium borohydride.[7]
-
Oxidation: Oxidation of the aldehyde group can yield the corresponding carboxylic acid.
-
Wittig Reaction: Reaction with phosphorus ylides (Wittig reagents) can convert the aldehyde into an alkene.
Reactions of the 2-Chloro Group
The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic aromatic substitution (SₙAr). This allows for the introduction of a wide range of substituents:
-
Amination: Reaction with various amines can displace the chloride to form 2-aminoquinoline derivatives.
-
Alkoxylation/Aryloxylation: Treatment with alkoxides or phenoxides can yield the corresponding ethers.
-
Thiolation: Reaction with thiols can introduce sulfur-containing moieties.
Reactions of the 6-Bromo Group
The bromine atom on the benzene ring is less reactive than the 2-chloro substituent towards nucleophilic substitution but is ideal for cross-coupling reactions:
-
Suzuki Coupling: Palladium-catalyzed coupling with boronic acids can be used to introduce new carbon-carbon bonds, allowing for the synthesis of biaryl compounds.
-
Buchwald-Hartwig Amination: Palladium-catalyzed amination can be employed to form N-aryl linkages.
-
Sonogashira Coupling: Coupling with terminal alkynes can introduce alkynyl groups.
Biological Significance and Applications in Drug Development
Quinoline derivatives are a prominent class of compounds in medicinal chemistry, with numerous approved drugs and clinical candidates.[8] The structural features of 6-Bromo-2-chloroquinoline-3-carbaldehyde make it an attractive starting material for the synthesis of compounds with potential therapeutic applications.
Anticancer Activity
Many quinoline-based compounds have demonstrated significant anticancer activity through various mechanisms, including the induction of apoptosis.[1] The aldehyde functionality of 6-Bromo-2-chloroquinoline-3-carbaldehyde can be derivatized to generate a library of compounds for screening against various cancer cell lines. The quinoline core is known to interact with various biological targets, including kinases and DNA.
Antimalarial Potential
The quinoline scaffold is the backbone of several important antimalarial drugs, such as chloroquine and mefloquine. The development of new antimalarial agents is crucial to combat drug resistance. 6-Bromo-2-chloroquinoline-3-carbaldehyde serves as a key intermediate for the synthesis of novel quinoline derivatives that can be evaluated for their efficacy against Plasmodium falciparum.
Signaling Pathway and Experimental Workflow Visualization
The anticancer activity of many quinoline derivatives is attributed to their ability to induce programmed cell death, or apoptosis. A common mechanism involves the activation of the caspase cascade. While the specific signaling pathway for 6-Bromo-2-chloroquinoline-3-carbaldehyde has not been elucidated, a plausible mechanism based on related compounds involves the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Caption: Postulated apoptosis signaling pathway for quinoline derivatives.
The above diagram illustrates how a derivative of 6-Bromo-2-chloroquinoline-3-carbaldehyde might induce apoptosis. It can potentially activate the intrinsic pathway by promoting the pro-apoptotic protein Bax and inhibiting the anti-apoptotic protein Bcl-2, leading to the release of cytochrome c from the mitochondria and subsequent activation of caspase-9. It may also influence the extrinsic pathway. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave cellular substrates, ultimately leading to programmed cell death.
Caption: General experimental workflow for synthesis and evaluation.
This workflow outlines the typical process from the synthesis of 6-Bromo-2-chloroquinoline-3-carbaldehyde to the identification of a lead compound. The process involves synthesis, purification, and structural confirmation, followed by the creation of a library of derivatives. These derivatives are then subjected to biological screening to identify active compounds. Structure-activity relationship studies guide further chemical modifications in the lead optimization phase to improve potency, selectivity, and pharmacokinetic properties.
Conclusion
6-Bromo-2-chloroquinoline-3-carbaldehyde is a highly valuable and versatile building block for the synthesis of complex heterocyclic molecules with significant potential in drug discovery. Its well-defined reactivity allows for selective modifications at three distinct positions, providing a powerful tool for the generation of diverse chemical libraries. The established links between the quinoline scaffold and important biological activities, particularly in the areas of cancer and infectious diseases, underscore the importance of this compound as a key intermediate for the development of next-generation therapeutics. This guide provides a foundational understanding of its chemical properties to aid researchers in harnessing its full synthetic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. PQ1, a quinoline derivative, induces apoptosis in T47D breast cancer cells through activation of caspase-8 and caspase-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican - PMC [pmc.ncbi.nlm.nih.gov]
